TAS4464 hydrochloride

NAE inhibition NEDD8-activating enzyme enzymatic IC50

Incomplete NAE inhibition produces ambiguous CRL substrate readouts. TAS4464 hydrochloride (IC50 0.955 nM) delivers 4.9-fold greater potency than pevonedistat, enabling complete target engagement at lower concentrations. Its alkyne scaffold supports CuAAC click chemistry for target engagement studies and probe synthesis. Phase 1/2 clinical-stage compound with defined selectivity over UAE/SAE. Prolonged in vivo target inhibition permits weekly dosing in xenograft models, reducing animal handling stress without body weight loss.

Molecular Formula C21H24ClFN6O6S
Molecular Weight 543.0 g/mol
CAS No. 1848959-11-4
Cat. No. B2827184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAS4464 hydrochloride
CAS1848959-11-4
Molecular FormulaC21H24ClFN6O6S
Molecular Weight543.0 g/mol
Structural Identifiers
InChIInChI=1S/C21H23FN6O6S.ClH/c1-2-33-14-5-3-4-13(22)12(14)7-6-11-9-28(20-16(11)19(23)25-10-26-20)21-18(30)17(29)15(34-21)8-27-35(24,31)32;/h3-5,9-10,15,17-18,21,27,29-30H,2,8H2,1H3,(H2,23,25,26)(H2,24,31,32);1H/t15-,17-,18-,21-;/m1./s1
InChIKeyCDCFJYCKNAWPTL-WVAMHNCPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

TAS4464 Hydrochloride (CAS 1848959-11-4): Potent and Selective NEDD8-Activating Enzyme (NAE) Inhibitor


4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine;hydrochloride (TAS4464 hydrochloride; CAS 1848959-11-4) is a pyrrolo[2,3-d]pyrimidine derivative developed as a highly potent and selective inhibitor of NEDD8-activating enzyme (NAE), a critical E1 enzyme in the neddylation pathway regulating cullin-RING ligase (CRL) activity [1]. TAS4464 hydrochloride (MW 542.97, C21H24ClFN6O6S) is currently in Phase 1/2 clinical development for hematologic malignancies and solid tumors [2]. The compound features a sulfamoylamino-substituted ribofuranosyl moiety, an alkyne-containing ethynyl linker, and a 2-ethoxy-6-fluorophenyl terminal group, conferring sub-nanomolar NAE inhibition with selectivity over related E1 enzymes UAE and SAE [3].

TAS4464 Hydrochloride (CAS 1848959-11-4): Why Generic Substitution with Alternative NAE Inhibitors or Structural Analogs Fails


Generic substitution with alternative NAE inhibitors or closely related pyrrolo[2,3-d]pyrimidine analogs is precluded by several quantifiable differentiation factors. First, NAE inhibitors exhibit marked potency variability: while first-generation NAE inhibitor pevonedistat (MLN4924) demonstrates an IC50 of 4.7 nM [1], TAS4464 achieves 0.955 nM—a 4.9-fold improvement in enzymatic inhibition that translates to distinct cellular and in vivo pharmacology [2]. Second, structural modifications to the 5-ethynylphenyl substituent dramatically alter NAE inhibition; patent data reveal that even conservative changes (e.g., 2-ethoxy-6-fluorophenyl vs. 2-fluoro-6-isopropoxyphenyl) produce >5.5-fold potency differences under identical assay conditions [3]. Third, TAS4464 exhibits E1 enzyme selectivity that is not uniformly shared across the pyrrolo[2,3-d]pyrimidine series, where off-target carbonic anhydrase II inhibition can exceed 1 μM for certain analogs [4]. These quantitative divergences in potency, selectivity, and PK/PD durability preclude interchangeable use in research or development settings.

TAS4464 Hydrochloride (CAS 1848959-11-4): Quantitative Comparative Evidence Against Closest Analogs and Alternatives


NAE Enzymatic Inhibition Potency: TAS4464 Hydrochloride vs. Pevonedistat (MLN4924) and Structural Analogs

TAS4464 hydrochloride demonstrates an enzymatic IC50 of 0.955 nM against purified human NAE (APPBP1/UBA3 heterodimer), representing a 4.9-fold potency improvement over first-generation NAE inhibitor pevonedistat (MLN4924, IC50 = 4.7 nM) [1]. Comparative analysis against structurally related pyrrolo[2,3-d]pyrimidine analogs from US10174040 reveals that the specific 2-ethoxy-6-fluorophenyl substitution confers 5.5-fold greater potency than the 2-fluoro-6-isopropoxyphenyl analog (Example 56, IC50 = 5.30 nM) [2], 5.3-fold greater potency than the 5-benzyloxypyrimidin-2-yl analog (Example 76, IC50 = 5.10 nM) [3], and 3.1-fold greater potency than the 2,6-difluoro-4-(3-hydroxyazetidin-1-yl)phenyl analog (Example 39, IC50 = 3.0 nM) [4].

NAE inhibition NEDD8-activating enzyme enzymatic IC50 ubiquitin-proteasome pathway

E1 Enzyme Selectivity Profile: TAS4464 Hydrochloride vs. SAE Inhibitors and Alternative E1 Targeting Agents

TAS4464 hydrochloride demonstrates pronounced selectivity for NAE over the ubiquitin-activating enzyme (UAE) and SUMO-activating enzyme (SAE) [1]. This selectivity profile differs quantitatively from alternative E1 inhibitors: the SAE inhibitor ML-792 exhibits IC50 values of 3 nM and 11 nM for SAE/SUMO1 and SAE/SUMO2 respectively but lacks NAE inhibition , while the UBA5 inhibitor DKM 2-93 shows weak activity (IC50 = 430 μM) with distinct target specificity . Within the pyrrolo[2,3-d]pyrimidine series, certain structural analogs exhibit measurable off-target activity against carbonic anhydrase II (IC50 = 1,000 nM for Example 130; IC50 = 1,000 nM for Example 39) [2][3], whereas TAS4464's selectivity for NAE relative to off-targets has been systematically characterized in published profiling studies [1].

E1 enzyme selectivity NAE vs SAE vs UAE off-target profiling ubiquitin-like pathways

In Vivo Antitumor Efficacy and Prolonged Target Inhibition: TAS4464 Hydrochloride vs. Pevonedistat

TAS4464 hydrochloride demonstrates greater inhibitory effects than pevonedistat (MLN4924) both in enzyme assays and in cellular systems [1]. In human tumor xenograft mouse models, weekly or twice-weekly TAS4464 administration led to prominent antitumor activity across multiple human tumor xenograft models including both hematologic and solid tumors without marked weight loss [1]. The compound exhibits prolonged target inhibition in vivo [1]. This contrasts with pevonedistat's clinical dosing, which typically requires more frequent administration schedules (e.g., days 1, 3, and 5 of 21-day cycles in clinical trials) to maintain target engagement [2].

in vivo efficacy tumor xenograft prolonged target inhibition pharmacodynamics

Solubility and Formulation-Relevant Physicochemical Properties: TAS4464 Hydrochloride vs. Free Base Form

TAS4464 hydrochloride (CAS 1848959-11-4) exhibits DMSO solubility of 83.33 mg/mL (153.47 mM) and aqueous solubility of 5 mg/mL in water with ultrasonic warming and heating to 60°C . The free base form TAS4464 (CAS 1848959-10-3, MW 506.5) lacks the hydrochloride counterion, which may affect solubility and formulation behavior [1]. The hydrochloride salt form provides enhanced aqueous solubility relative to what would be expected for the neutral free base, enabling more flexible in vivo formulation options. One vendor reports aqueous solubility of 4 mg/mL (7.37 mM) with sonication and heating to 60°C recommended [2].

solubility formulation development DMSO solubility aqueous solubility

Multifunctional Click Chemistry Compatibility: Alkyne-Containing Scaffold Enables CuAAC Conjugation

TAS4464 hydrochloride contains an alkyne group within its ethynyl linker and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups [1]. This feature distinguishes TAS4464 from alternative NAE inhibitors that lack alkyne functionality, such as pevonedistat (MLN4924) which contains a sulfamate moiety but no alkyne handle [2]. Within the pyrrolo[2,3-d]pyrimidine series, alkyne presence varies by substitution pattern; TAS4464's 5-ethynyl linkage preserves the alkyne for click chemistry applications while maintaining optimal NAE inhibition potency.

click chemistry CuAAC alkyne chemical probe conjugation

TAS4464 Hydrochloride (CAS 1848959-11-4): Optimal Research and Procurement Application Scenarios


Preclinical Neddylation Pathway Investigation Requiring Sub-Nanomolar NAE Inhibition

TAS4464 hydrochloride is the optimal selection for researchers investigating neddylation-dependent CRL substrate regulation where maximal NAE inhibition is required. With an IC50 of 0.955 nM [1], it provides 4.9-fold greater potency than pevonedistat, enabling complete target engagement at lower concentrations and reducing off-target effects associated with higher inhibitor concentrations. This is particularly relevant for studies examining CRL substrate accumulation (CDT1, p27, phosphorylated IκBα) where incomplete NAE inhibition may produce ambiguous results [1]. The compound's prolonged target inhibition in vivo further supports extended PD readout windows [1].

In Vivo Xenograft Efficacy Studies with Less Frequent Dosing Requirements

For in vivo tumor xenograft studies across hematologic and solid tumor models, TAS4464 hydrochloride offers distinct advantages over alternative NAE inhibitors due to its prolonged target inhibition enabling weekly or twice-weekly administration schedules [1]. This contrasts with pevonedistat's more frequent dosing requirements and reduces animal handling stress while maintaining antitumor efficacy [1]. The compound has demonstrated activity in multiple human tumor xenograft mouse models without marked body weight loss [1], supporting its utility in long-term efficacy studies.

Chemical Biology Applications Requiring Click Chemistry-Compatible NAE Probes

TAS4464 hydrochloride's alkyne-containing scaffold enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-modified partners [1]. This makes TAS4464 the preferred choice for developing NAE-targeted chemical probes, conducting target engagement studies via click chemistry pull-down assays, or creating fluorescent/biotinylated derivatives for cellular imaging applications. Alternative NAE inhibitors lacking alkyne functionality (e.g., pevonedistat) cannot be used for such applications without de novo synthetic modification .

Benchmarking Novel NAE Inhibitors Against a Clinically Validated Reference Standard

As a Phase 1/2 clinical-stage NAE inhibitor [1] with extensively characterized in vitro and in vivo pharmacology , TAS4464 hydrochloride serves as an ideal reference standard for benchmarking novel NAE inhibitor candidates. Its sub-nanomolar potency (0.955 nM), well-defined E1 selectivity profile, and published SAR from US10174040 [2] provide a comprehensive comparator framework for assessing new chemical entities. Procurement of TAS4464 ensures alignment with published literature using identical compound identity and quality specifications.

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